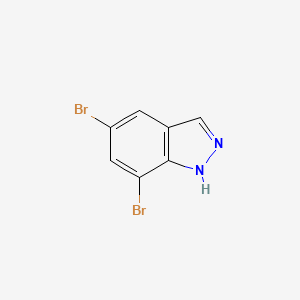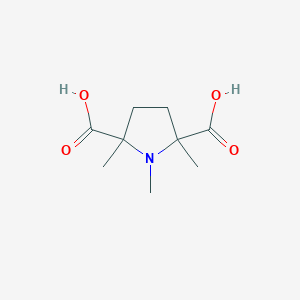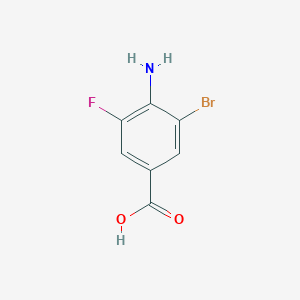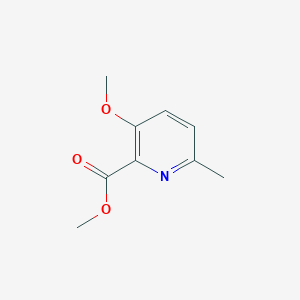![molecular formula C10H9F3O2 B1321785 1-[4-(Trifluoromethyl)phenoxy]propan-2-one CAS No. 1036762-58-9](/img/structure/B1321785.png)
1-[4-(Trifluoromethyl)phenoxy]propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Trifluoromethyl)phenoxy]propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)phenoxy]propan-2-one typically involves the introduction of the trifluoromethyl group into the phenoxy ring, followed by the attachment of the propan-2-one moiety. Common synthetic routes include:
Aromatic Coupling Reactions: This method involves the coupling of a trifluoromethylated aromatic compound with a suitable phenol derivative under specific reaction conditions.
Radical Trifluoromethylation: This approach utilizes radical intermediates to introduce the trifluoromethyl group into the aromatic ring.
Nucleophilic Trifluoromethylation: This method involves the use of nucleophilic trifluoromethylating agents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .
化学反应分析
Types of Reactions
1-[4-(Trifluoromethyl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethylsilane and sodium trifluoroacetate are commonly employed.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
1-[4-(Trifluoromethyl)phenoxy]propan-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
作用机制
The mechanism of action of 1-[4-(Trifluoromethyl)phenoxy]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .
相似化合物的比较
Similar Compounds
1-[4-(Trifluoromethyl)phenoxy]propan-2-one can be compared with other trifluoromethylated compounds, such as:
Fluoxetine: An antidepressant drug with a similar trifluoromethylphenoxy structure.
Travoprost: A prostaglandin analogue used in the treatment of glaucoma.
Uniqueness
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the propan-2-one moiety, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
属性
IUPAC Name |
1-[4-(trifluoromethyl)phenoxy]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWTZBKJCXMTDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612442 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036762-58-9 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)













